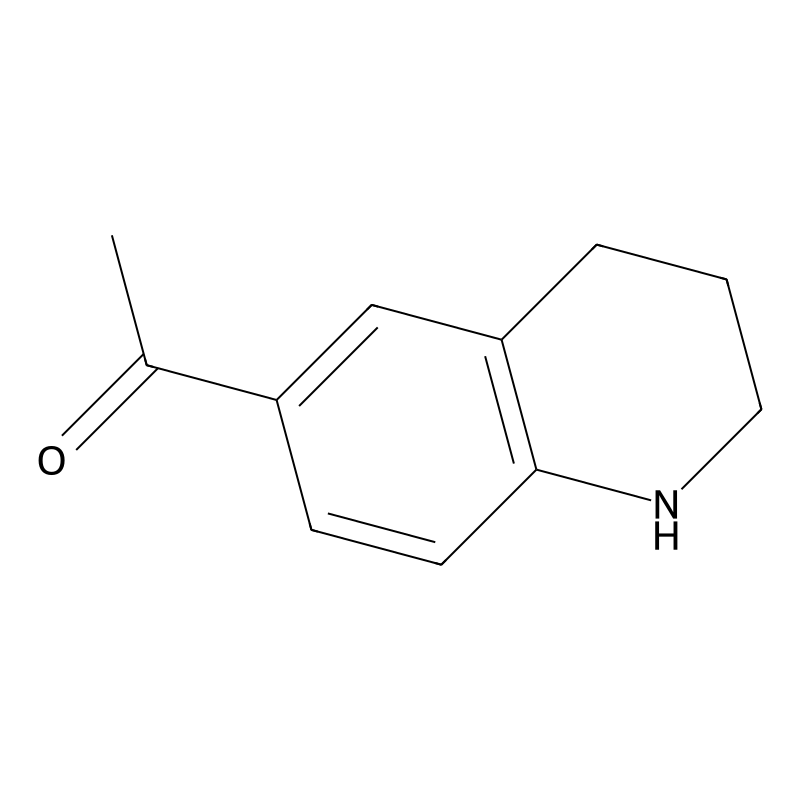1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential GPCR Interaction: Supplier websites for 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone list GPCRs/G protein signaling as a potential area of research for this compound. GPCRs are a large family of cell-surface receptors that play a critical role in various physiological functions. Understanding how molecules interact with GPCRs can be crucial for drug discovery efforts ().
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is an organic compound characterized by its tetrahydroquinoline structure, which consists of a bicyclic system that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This compound features a carbonyl group attached to an ethyl chain, making it a ketone derivative. It is recognized for its potential applications in medicinal chemistry due to the biological activity associated with tetrahydroquinoline derivatives.
The reactivity of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be explored through various chemical transformations:
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
- Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
- Condensation Reactions: It can participate in condensation reactions with amines to form imines or enamines.
These reactions highlight the versatility of the compound in synthetic organic chemistry .
Tetrahydroquinoline derivatives, including 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, have been studied for various biological activities:
- Antimicrobial Properties: Some studies indicate that these compounds exhibit antimicrobial activity against various pathogens.
- Antitumor Activity: Research suggests potential antitumor effects, making them candidates for cancer therapy.
- Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection and cognitive enhancement.
These biological activities make 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone a subject of interest in pharmacological research .
The synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone typically involves several methods:
- Cyclization Reactions: Starting from appropriate precursors like 2-vinylpyrrolidinones or anilines can lead to tetrahydroquinoline formation through cyclization.
- Alkylation: The introduction of the ethanone moiety can be achieved via alkylation reactions using alkyl halides and appropriate bases.
- Multicomponent Reactions: These involve combining multiple reactants in one pot to form the desired product efficiently.
These methods contribute to the compound's accessibility and facilitate further modifications .
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone has several notable applications:
- Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting various diseases.
- Chemical Probes: Used in research as chemical probes to investigate biological pathways and mechanisms.
- Synthetic Intermediates: Serves as an intermediate in synthesizing more complex organic molecules.
These applications underscore its significance in both academic and industrial settings .
Interaction studies involving 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone focus on its binding affinity and interactions with biological targets:
- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
- Receptor Interaction: Studies examining its affinity for various receptors help elucidate its pharmacological profile.
Such studies are crucial for understanding the therapeutic potential and safety profiles of this compound .
Several compounds share structural features with 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one | Hydroxy derivative | Exhibits enhanced solubility and bioactivity. |
| 1-(2-Methyl-1H-indol-6-yl)ethanone | Indole derivative | Demonstrates different receptor binding profiles. |
| 5-Methyl-1-(1H-pyrrolidin-2-yl)ethanone | Pyrrolidine derivative | Known for distinct neuroprotective properties. |
The uniqueness of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone lies in its specific tetrahydroquinoline framework combined with the ethanone functional group. This combination may offer unique pharmacological properties not found in other similar compounds .
Classical Friedel-Crafts Approach
The Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline represents the most direct and widely employed methodology for synthesizing 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Research has demonstrated that the regioselectivity of this transformation can be effectively controlled through careful selection of nitrogen protecting groups and reaction conditions. The reaction typically proceeds through electrophilic aromatic substitution, where the tetrahydroquinoline ring acts as the nucleophilic partner with acetyl chloride or acetic anhydride serving as the acylating agent.
Systematic studies have revealed that the ratio of regioisomers depends significantly on ring size and the nature of nitrogen protecting groups employed. The molecular orbital calculations of Lewis acid coordinated substrates provide rational explanations for the observed regioselectivity patterns. When utilizing aluminum chloride as the Lewis acid catalyst, the reaction preferentially occurs at the 6-position of the tetrahydroquinoline ring, yielding the desired product with good selectivity.
Optimization of Reaction Conditions
The optimization of classical Friedel-Crafts acylation conditions has been extensively investigated to improve both yield and selectivity. Temperature control emerges as a critical parameter, with reactions typically conducted at temperatures ranging from 0°C to room temperature to minimize side reactions and decomposition pathways. Solvent selection also plays a crucial role, with dichloromethane and carbon disulfide being preferred choices due to their ability to dissolve both the substrate and catalyst while remaining inert under the reaction conditions.
| Parameter | Optimal Condition | Yield (%) | Selectivity Ratio |
|---|---|---|---|
| Temperature | 0°C to 25°C | 75-85 | 6:1 (6-position:7-position) |
| Catalyst | AlCl₃ (1.2 eq) | 82 | 6:1 |
| Solvent | CH₂Cl₂ | 80 | 5:1 |
| Reaction Time | 2-4 hours | 85 | 6:1 |








